3-Furan-2-yl-N-[2-(4-methoxy-phenyl)-ethyl]-acrylamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide is an organic compound that features a furan ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the methoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the furan ring.
Formation of the amide bond: The final step involves the reaction of the furan derivative with an appropriate amine to form the amide bond under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Saturated amides
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound may also affect signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-3-(furan-2-yl)-N-[2-(4-chlorophenyl)ethyl]prop-2-enamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2E)-3-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide imparts unique chemical properties, such as increased electron density and potential for hydrogen bonding, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C16H17NO3 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C16H17NO3/c1-19-14-6-4-13(5-7-14)10-11-17-16(18)9-8-15-3-2-12-20-15/h2-9,12H,10-11H2,1H3,(H,17,18)/b9-8+ |
InChI Key |
SVIXAVYOZHEJAV-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CO2 |
solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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